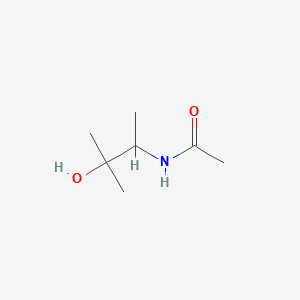
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of a hydroxy group, a methyl group, and an acetamide group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-3-methyl-2-butanone with acetamide under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-methyl-2-butanone, while reduction of the acetamide group may produce N-(3-hydroxy-3-methyl-butan-2-yl)amine.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the acetamide group.
N-(3-Hydroxy-3-methyl-2-butanyl)acetamide: A closely related compound with slight variations in the molecular structure.
Acetoin: Contains a similar hydroxy and methyl group arrangement but differs in the overall structure.
Uniqueness
N-(3-Hydroxy-3-methyl-butan-2-YL)acetamide is unique due to the presence of both a hydroxy group and an acetamide group on the same butane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
53336-55-3 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-(3-hydroxy-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C7H15NO2/c1-5(7(3,4)10)8-6(2)9/h5,10H,1-4H3,(H,8,9) |
Clave InChI |
FQLQIZDLBHPWGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


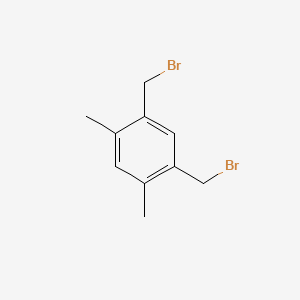


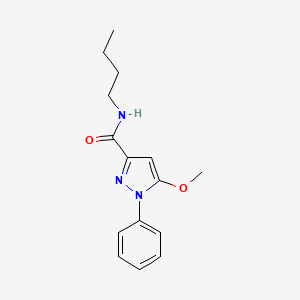
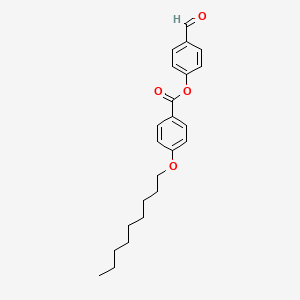
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
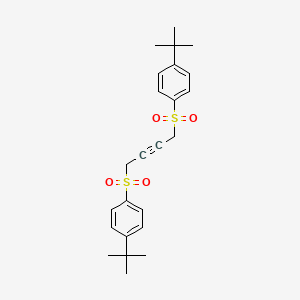
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

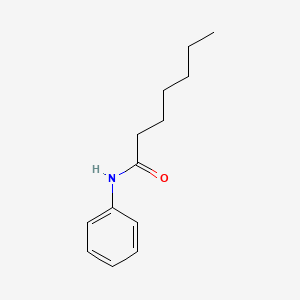


![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
